N1-(benzo[d][1,3]dioxol-5-yl)-N2-ethylindoline-1,2-dicarboxamide
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Overview
Description
Compounds with a benzo[d][1,3]dioxol-5-yl moiety are often used as a valuable starting material for the synthesis of bioactive compounds . These compounds constitute a major class of naturally occurring compounds and interest in their chemistry continues unabated because of their wide range of biological and therapeutic properties .
Synthesis Analysis
The synthesis of similar compounds often involves a Pd-catalyzed C-N cross-coupling . Chalcones, which are prepared by the Claisen-Schmidt reaction between 1-(benzo[d][1,3]dioxol-5-yl)ethanone and substituted aromatic aldehydes, are also used .
Molecular Structure Analysis
The molecular structure of similar compounds often consists of a 1,3-benzodioxole ring system . The naphthalene ring and 1,2-methylenedioxybenzene ring are not coplanar with a dihedral angle of 53.5 .
Chemical Reactions Analysis
Benzo[d][1,3]dioxol-5-yl gathered pyrazole derivatives were synthesized by the reaction of chalcones with phenyl hydrazine in the presence of absolute alcohol as a solvent .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds include a molecular weight of 339.4 and a solid physical form . They should be stored in a dark place, in an inert atmosphere, at 2-8°C .
Scientific Research Applications
Anticancer Activity
This compound has been evaluated for its anticancer activity against various cancer cell lines . A series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been designed and synthesized, and its members evaluated for their antiproliferative activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cells .
Structure-Activity Relationship Study
A detailed structure–activity relationship study culminated in the identification of 3-N-benzo[1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20, whose IC50 values ranged from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 .
Cell Cycle Arrest and Apoptosis Induction
Further mechanistic studies revealed that 20 caused cell cycle arrest at the S phase and induced apoptosis in CCRF-CEM cancer cells .
Design and Synthesis of Indole-Based Compounds
The compound has been used in the design and synthesis of indole-based compounds based on the structures of antitubulin molecules, to further explore the utility of indoles as anticancer agents .
Detection of Carcinogenic Lead
The compound has been used for the significant detection of the carcinogenic heavy metal ion, lead (Pb2+) , via a reliable electrochemical approach .
Development of Sensitive and Selective Pb2+ Sensor
A sensitive and selective Pb2+ sensor was developed via the deposition of a thin layer of the compound on a GCE with the conducting polymer matrix Nafion (NF). The sensitivity, LOQ, and LOD of the proposed sensor towards Pb2+ were calculated from the calibration curves to be 2220.0 pA μM−1 cm−2, 320.0 mM, and 96.0 pM, respectively .
Mechanism of Action
Target of Action
The primary targets of N1-(benzo[d][1,3]dioxol-5-yl)-N2-ethylindoline-1,2-dicarboxamide are microtubules and their component protein, tubulin . Microtubules play a crucial role in cell division, and hence, they are a leading target for anticancer agents .
Mode of Action
This compound interacts with its targets by modulating microtubule assembly. It achieves this through the suppression of tubulin polymerization or stabilization of microtubule structure . This interaction causes mitotic blockade and cell apoptosis .
Biochemical Pathways
The affected biochemical pathway is the microtubule assembly pathway . By suppressing tubulin polymerization or stabilizing the microtubule structure, the compound disrupts the normal function of microtubules, leading to cell cycle arrest and apoptosis .
Result of Action
The compound causes cell cycle arrest at the S phase and induces apoptosis in cancer cells . Specifically, it has shown anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-N-(1,3-benzodioxol-5-yl)-2-N-ethyl-2,3-dihydroindole-1,2-dicarboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-2-20-18(23)15-9-12-5-3-4-6-14(12)22(15)19(24)21-13-7-8-16-17(10-13)26-11-25-16/h3-8,10,15H,2,9,11H2,1H3,(H,20,23)(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYBJKXORIDSRTB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CC2=CC=CC=C2N1C(=O)NC3=CC4=C(C=C3)OCO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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